3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one
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Overview
Description
3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is a chemical compound that features a piperazine ring, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable precursor that contains the hydroxy and ketone functionalities. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with receptors and enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(piperazin-1-yl)alkyl-1H-indole derivatives
Uniqueness
3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
224309-94-8 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,7-12)8(13)11-5-3-10-4-6-11/h10,12H,3-7H2,1-2H3 |
InChI Key |
JFGHLVJYLUULGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)N1CCNCC1 |
Origin of Product |
United States |
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